molecular formula C23H19N3O4 B11439181 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11439181
M. Wt: 401.4 g/mol
InChI Key: BXILIKRMICHVIN-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the 4-ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 4-ethylbenzene and a suitable catalyst.

    Attachment of the 3-nitrobenzyl Group: This can be done through a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce carboxyl or hydroxyl groups.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its structural similarity to other bioactive quinazolines.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazolines can interact with various enzymes or receptors, modulating their activity. The nitro and benzyl groups may enhance its binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-ethylphenylquinazoline-2,4-dione: Lacks the nitrobenzyl group, potentially altering its biological activity.

    3-nitrobenzylquinazoline-2,4-dione: Lacks the ethylphenyl group, which may affect its chemical properties.

    1-benzylquinazoline-2,4-dione: A simpler structure that may serve as a basis for comparison.

Uniqueness

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the 4-ethylphenyl and 3-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-2-16-10-12-18(13-11-16)25-22(27)20-8-3-4-9-21(20)24(23(25)28)15-17-6-5-7-19(14-17)26(29)30/h3-14H,2,15H2,1H3

InChI Key

BXILIKRMICHVIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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